2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C19H20N2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-(piperidin-1-ylmethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H20N2S/c1-4-12-21(13-5-1)14-15-8-10-16(11-9-15)19-20-17-6-2-3-7-18(17)22-19/h2-3,6-11H,1,4-5,12-14H2 |
InChI Key |
VNLPBCYDGXHPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic attacks at the 5- and 7-positions. Piperidine’s electron-donating effects enhance reactivity at the para-position of the phenyl group .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl group introductions. For example:
Synthetic Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Piperidine/DMF, 100°C | 56 | 95.7 | |
| TEA/THF, 0°C | 68 | 96.1 |
Biological Relevance
-
Piperidine-substituted benzothiazoles exhibit antimicrobial (MIC: 23.4–250 µg/mL) and enzyme inhibitory activity (IC: 23.4 nM for AChE) .
-
Structural analogs show binding to bacterial gyrase via hydrophobic interactions and hydrogen bonding .
Mechanistic Insights
-
Crystallographic Data : Piperidine’s nitrogen forms cation-π interactions with arginine residues in enzyme binding pockets (PDB: 7P2M) .
-
SAR Trends :
Challenges and Innovations
Scientific Research Applications
The applications of 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole are related to its chemical properties and its potential use as a building block for synthesizing bioactive compounds . Here's a detailed look at its applications:
Scientific Research Applications
- As a chemical intermediate: this compound can be used as a special chemical in research and development. BOC Sciences offers this compound for such purposes.
-
Building block for further synthesis: This compound can serve as a starting material or intermediate in the synthesis of more complex molecules with desired properties .
- Benzothiazole derivatives: The benzothiazole moiety is a versatile structure in medicinal chemistry . Research has explored the synthesis and activity of heteroarylated benzothiazoles, evaluating their antimicrobial potential .
- Antimicrobial Research: Studies have been conducted on novel heteroarylated benzothiazoles to evaluate their antimicrobial activity . Several compounds showed promising minimal inhibitory and fungicidal concentrations against T. viride, with some also demonstrating activity against A. niger . Additionally, some compounds were effective against A. versicolor and P. cyclopium var. verucosum .
- Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors: Benzothiazole-phenyl derivatives have been identified as potential targets for treating several diseases .
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Substituents
Key Insights :
- Piperidine vs. For instance, piperazine-containing compounds like 5a are designed as D4R ligands for neurological studies .
- Linker Flexibility : Compounds with alkyl linkers (e.g., propyl in 5h ) exhibit varied pharmacokinetic profiles compared to the rigid phenyl-piperidinylmethyl group in the target compound .
Sulfonyl vs. Methyl Substituents
Key Insights :
- The sulfonyl group in the analog increases polarity (polar surface area ~82.6 Ų vs.
Key Insights :
- The target compound’s simple phenyl-piperidinyl group contrasts with extended aryl systems (e.g., anthracene in APBT ), which enhance π-conjugation and redshift emission wavelengths for optoelectronic applications .
Enzyme Inhibitors: MAO and Tyrosinase
Key Insights :
- The methoxy group in 45c enhances MAO A inhibition (IC₅₀ < 0.2 µM) by improving electron-donating capacity .
Docking and Receptor Interactions
- π–π Interactions : Thiazole-containing analogs (e.g., 2e , 2g ) bind acetylcholinesterase (AChE) via π–π stacking with Trp286, similar to donepezil .
- Quaternary Ammonium Potential: The piperidine nitrogen in the target compound may form ionic interactions in enzyme active sites, akin to Compound B’s nitrogen in tyrosinase inhibition .
Biological Activity
The compound 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole is a member of the benzo[d]thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that derivatives of thiazoles, including benzo[d]thiazole compounds, exhibit notable antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess significant antibacterial and antifungal activities.
- Antibacterial Activity : In a study evaluating various thiazole derivatives, compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 400 μg/mL for some derivatives, which are lower than those of established antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
- Antifungal Activity : The antifungal efficacy was more pronounced, with specific compounds showing activity against Candida albicans and Aspergillus niger. For example, certain derivatives exhibited MIC values of approximately 4.01–4.23 mM against A. niger .
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been extensively studied. A significant finding is that these compounds can inhibit the proliferation of various cancer cell lines.
- Leukemia Cell Lines : In vitro studies have demonstrated that certain benzo[d]thiazole derivatives inhibit the growth of leukemia cell lines effectively. The cytotoxicity was observed with CC(50) values ranging from 4 to 9 µM against human CD4(+) lymphocytes used to support HIV-1 growth .
- Solid Tumors : One study reported that specific derivatives showed antiproliferative activity against solid tumor-derived cell lines, indicating their potential as anticancer agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer’s.
- Acetylcholinesterase Inhibition : A series of compounds based on benzo[d]thiazole were synthesized and evaluated for their AChE inhibitory activity. One compound showed an IC50 value of 2.7 µM, suggesting potent inhibition . Molecular docking studies further elucidated the binding interactions with AChE, indicating a promising therapeutic application for cognitive decline associated with Alzheimer’s disease .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various thiazole derivatives and assessed their antimicrobial properties. Among these, the compound containing a piperidine moiety exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than those of traditional antibiotics .
Case Study 2: Anticancer Assessment
In another investigation focused on anticancer properties, a series of benzo[d]thiazole derivatives were tested against multiple cancer cell lines. The findings indicated that certain compounds effectively inhibited cell proliferation in leukemia and solid tumors, highlighting their potential as lead compounds in cancer therapy .
Q & A
Q. What are the key synthetic routes for 2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole?
The compound is typically synthesized via condensation reactions. For example, benzothiazole derivatives are often prepared by reacting substituted benzaldehydes with 2-aminothiophenol derivatives under reflux conditions in polar aprotic solvents (e.g., 1,4-dioxane) with a catalytic base like piperidine . Post-synthesis purification involves recrystallization from solvents such as ethanol or dioxane, followed by characterization via melting point analysis, NMR (¹H and ¹³C), and IR spectroscopy to confirm structural integrity .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify aromatic proton environments and piperidine methylene linkages (e.g., δ ~2.5–2.6 ppm for piperidinyl protons) .
- IR spectroscopy : Peaks near 1600 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-S bond in benzothiazole) .
- Elemental analysis : To validate calculated vs. experimental C, H, N, and S content . Purity is assessed via HPLC (≥95% purity criteria) and thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases .
Q. What are the compound’s physicochemical properties?
Key properties include:
- Molecular weight : 308.4 g/mol .
- LogP (XLogP) : 4.9, indicating high lipophilicity .
- Hydrogen bond acceptors : 3 (N and S atoms) .
- Rotatable bonds : 3 (from the piperidinylmethyl linker and benzothiazole-phenyl bond) . These parameters influence solubility, membrane permeability, and drug-likeness.
Advanced Research Questions
Q. How can computational methods predict the compound’s target binding affinity?
Molecular docking studies (e.g., using AutoDock Vina) model interactions between the benzothiazole core and target proteins. For example, the piperidinylmethyl group may occupy hydrophobic pockets, while the benzothiazole nitrogen forms hydrogen bonds with catalytic residues . Molecular dynamics simulations (e.g., GROMACS) assess binding stability by analyzing root-mean-square deviation (RMSD) over 100-ns trajectories .
Q. What structural features drive its biological activity?
- Benzothiazole core : Imparts planarity and π-π stacking with aromatic residues in enzyme active sites .
- Piperidinylmethyl substituent : Enhances solubility via nitrogen protonation at physiological pH and modulates steric interactions .
- Phenyl linker : Adjusts spatial orientation for optimal target engagement . Structure-activity relationship (SAR) studies suggest fluorination at the phenyl ring (e.g., 4-fluoro derivatives) improves metabolic stability .
Q. How is cytotoxicity evaluated in vitro, and what models are used?
Cytotoxicity is tested against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays . Cells are treated with serial dilutions (1–100 µM) for 48–72 hours, and IC₅₀ values are calculated. Normal fibroblast lines (e.g., WI-38) serve as controls to assess selectivity. DMSO (<0.5%) is used as a vehicle, with CHS-828 as a reference compound .
Q. What is the compound’s crystal structure conformation?
Single-crystal X-ray diffraction reveals:
- Piperidine ring : Chair conformation with axial methylene group .
- Dihedral angles : 17.0° between benzothiazole and phenyl rings, optimizing π-π interactions .
- Planarity : Benzothiazole moiety is nearly planar (RMSD: 0.004 Å), favoring intercalation with DNA or proteins .
Q. What strategies improve its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
